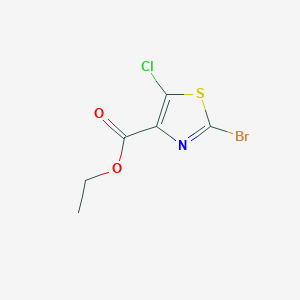

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUVSLOHOLUDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458441 | |

| Record name | Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425392-44-5 | |

| Record name | Ethyl 2-bromo-5-chlorothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of a diverse range of biologically active molecules. Its unique thiazole core, substituted with both bromine and chlorine atoms, offers multiple reaction sites for further chemical modifications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, key reactions, and its significant applications in the pharmaceutical and agrochemical industries. Particular focus is given to its role as a building block in the development of targeted therapeutics, such as c-Met kinase inhibitors.

Chemical and Physical Properties

This compound is a white to light yellow or beige crystalline powder. Its key identifiers and physical properties are summarized in the table below.[1][2][3][4]

| Property | Value | Reference |

| CAS Number | 425392-44-5 | [1][2][4] |

| Molecular Formula | C₆H₅BrClNO₂S | [2][4] |

| Molecular Weight | 270.53 g/mol | [1] |

| Appearance | White to light yellow beige crystalline powder | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Synonyms | 2-Bromo-5-chloro-thiazole-4-carboxylic acid ethyl ester, Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | [1][4] |

| Storage Conditions | 0-8°C | [1] |

| Boiling Point | 313°C | [3] |

Synthesis

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

The Hantzsch thiazole synthesis is a classic method for the formation of the thiazole ring.[5][6][7] In this proposed first step, a suitable α-halo-β-ketoester is reacted with a thiourea. For the synthesis of the chloro-substituted precursor, ethyl 2-chloroacetoacetate would be the likely starting material.

Reaction Scheme:

-

Ethyl 2-chloroacetoacetate + Thiourea → Ethyl 2-amino-5-chlorothiazole-4-carboxylate

Step 2: Sandmeyer Bromination of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic or heteroaromatic ring into a halide.[9][10][11] In this step, the amino group of the thiazole precursor is diazotized, and the resulting diazonium salt is subsequently treated with a copper(I) bromide salt to yield the final product.

Reaction Scheme:

-

Ethyl 2-amino-5-chlorothiazole-4-carboxylate + NaNO₂/HBr, then CuBr → this compound

Below is a generalized experimental protocol based on these established methods.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

-

To a solution of ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol, add an equimolar amount of thiourea.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

Suspend Ethyl 2-amino-5-chlorothiazole-4-carboxylate in an aqueous solution of hydrobromic acid.

-

Cool the suspension in an ice bath to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for a short period.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the expected NMR and IR data can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Data

-

Ethyl Ester Protons: A quartet signal for the -CH₂- group and a triplet signal for the -CH₃ group.

Predicted ¹³C NMR Data

-

Carbonyl Carbon: A signal in the downfield region, typical for an ester carbonyl group.[12]

-

Thiazole Ring Carbons: Signals corresponding to the three carbon atoms of the thiazole ring.

-

Ethyl Ester Carbons: Signals for the -CH₂- and -CH₃ carbons.

Predicted IR Spectroscopy Data

-

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group.

-

C=N and C=C Stretching: Absorption bands corresponding to the thiazole ring.

-

C-H Stretching: Bands for the aliphatic C-H bonds of the ethyl group.

Reactivity and Applications

This compound is a versatile building block due to its multiple reactive sites. The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[13]

Suzuki Coupling Reactions

The bromine atom can be readily displaced by a variety of boronic acids in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is instrumental in the synthesis of complex molecules with substituted thiazole cores.

Generalized Suzuki Coupling Protocol:

-

In a reaction vessel, combine this compound, the desired boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., potassium carbonate, 2-3 equivalents).

-

De-gas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]

-

Pharmaceuticals: It is particularly useful in the development of anti-inflammatory, antimicrobial, and anti-cancer agents.[1] Its application as a precursor for c-Met kinase inhibitors is of significant interest in oncology research.[14][15] The c-Met signaling pathway, when abnormally activated, is implicated in tumor growth, metastasis, and invasion.[16][17] Small molecule inhibitors that target the ATP-binding pocket of the c-Met receptor can effectively block these downstream effects. The thiazole scaffold is a common feature in many kinase inhibitors, and this compound provides a convenient starting point for the synthesis of such molecules.

-

Agrochemicals: This compound is also used in the formulation of crop protection products, including fungicides and herbicides.[1] The thiazole ring is a known toxophore in many agrochemicals, and the substituents on this intermediate allow for the generation of a library of compounds for screening and optimization of pesticidal activity.

Safety and Handling

Detailed safety data for this compound is not extensively documented. However, based on the known hazards of similar brominated and chlorinated heterocyclic compounds, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its versatile reactivity, particularly at the 2-position, allows for the efficient synthesis of complex molecular architectures. While detailed synthetic and spectroscopic data in the public domain are scarce, its structural similarity to other well-characterized thiazoles provides a solid foundation for its use in research and development. Further exploration of its reactivity and the biological activity of its derivatives is likely to lead to the discovery of novel therapeutic agents and crop protection solutions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate | 1359838-44-0 | Benchchem [benchchem.com]

- 6. synarchive.com [synarchive.com]

- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. homepages.bluffton.edu [homepages.bluffton.edu]

- 13. Page loading... [wap.guidechem.com]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

CAS Number: 425392-44-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of chloro, bromo, and carboxylate functional groups on a thiazole core makes it a versatile synthetic intermediate. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the chloro and ester moieties offer further sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, detailed experimental protocols for its use, and its application in the development of targeted therapeutics, specifically as a building block for Melanocortin 2 Receptor (MC2R) modulators.

Chemical Properties and Data

This compound is a stable, crystalline solid under standard conditions. The combination of electron-withdrawing groups on the thiazole ring enhances its electrophilic nature, particularly at the C2 position.[1]

| Property | Data | Reference(s) |

| CAS Number | 425392-44-5 | [2][3] |

| Molecular Formula | C₆H₅BrClNO₂S | [2][4] |

| Molecular Weight | 270.53 g/mol | [2][3] |

| Appearance | White to light yellow beige crystalline powder | [2] |

| Purity | ≥ 95% (as determined by HPLC) | [2] |

| IUPAC Name | Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate | [3] |

| Synonyms | 2-Bromo-5-chloro-thiazole-4-carboxylic acid ethyl ester | [2][3] |

| Storage Conditions | Store at 0-8°C, protected from light and moisture | [2] |

| Solubility | Data not publicly available; likely soluble in common organic solvents like Dioxane, THF, DMF. | |

| Melting Point | Data not publicly available. | |

| Boiling Point | Data not publicly available. | |

| Spectroscopic Data | Specific spectral data (NMR, IR, MS) is not publicly available and typically provided on a lot-specific Certificate of Analysis by suppliers. |

Synthesis Pathway

Caption: Plausible synthetic workflow for the target compound.

Conceptual Steps:

-

Hantzsch Thiazole Synthesis: The initial thiazole core, such as Ethyl 2-aminothiazole-4-carboxylate, can be synthesized via the condensation of an α-halocarbonyl compound with a thioamide, a classic Hantzsch reaction.[5][6]

-

Diazotization and Bromination: The amino group at the 2-position can be replaced with a bromine atom using a Sandmeyer-type reaction. This involves diazotization with a nitrite source under acidic conditions, followed by decomposition of the diazonium salt in the presence of a bromide source (e.g., CuBr).

-

Chlorination: The final step would be the regioselective chlorination at the 5-position of the thiazole ring. This can often be achieved using chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Applications in Research and Development

This molecule serves as a pivotal building block in several areas:

-

Pharmaceutical Development: It is a key intermediate for synthesizing compounds targeting a range of diseases. Its derivatives have been investigated as anti-inflammatory, antimicrobial, anti-infective, and anti-cancer agents.[2] A notable application is in the synthesis of Melanocortin 2 Receptor (MC2R) modulators, which are relevant for treating disorders associated with the hypothalamic-pituitary-adrenal axis.[7]

-

Agrochemicals: The thiazole scaffold is present in many pesticides and fungicides. This compound is used in the development of new crop protection agents.[2]

-

Organic Synthesis: The orthogonal reactivity of the bromo and chloro substituents makes it a valuable tool for creating complex molecular architectures through sequential, site-selective cross-coupling reactions.[8][9]

Experimental Protocols

The following protocols are detailed methodologies for key reactions involving the title compound, with a focus on palladium-catalyzed cross-coupling, which is its most prominent application.

General Workflow for Suzuki-Miyaura Cross-Coupling

The workflow outlines the standard procedure for using the title compound in a Suzuki-Miyaura reaction to introduce a new carbon-carbon bond at the 2-position.

Caption: Standard experimental workflow for Suzuki coupling.

Detailed Protocol: Synthesis of Ethyl 5-chloro-2-(2-ethoxypyridin-3-yl)thiazole-4-carboxylate

This protocol is adapted from a procedure described in patent literature (WO2024175925A1) and represents a specific application of the title compound in the synthesis of an MC2R modulator intermediate.[7]

Materials:

-

This compound (1.0 g, 3.70 mmol, 1.0 eq)

-

(2-ethoxypyridin-3-yl)boronic acid (0.741 g, 4.44 mmol, 1.2 eq)

-

Potassium Carbonate (K₂CO₃) (1.022 g, 7.39 mmol, 2.0 eq)

-

Pd(amphos)Cl₂ (or similar Pd catalyst, e.g., Pd(dppf)Cl₂) (0.039 g, 0.055 mmol, 0.015 eq)

-

1,4-Dioxane (3 mL)

-

Water (0.3 mL)

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

-

To a reaction vessel, add this compound, (2-ethoxypyridin-3-yl)boronic acid, and potassium carbonate.

-

Add the 1,4-Dioxane and Water solvent system.

-

Bubble nitrogen or argon gas through the stirred reaction mixture for 5-10 minutes to degas the solution.

-

Add the palladium catalyst (Pd(amphos)Cl₂) to the mixture.

-

Seal the vessel and heat the reaction to 100 °C.

-

Stir the reaction at this temperature overnight (or until completion as monitored by UPLC or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in petroleum ether) to yield the desired product, ethyl 5-chloro-2-(2-ethoxypyridin-3-yl)thiazole-4-carboxylate.

Biological Context: MC2R Signaling Pathway

This compound is a precursor to molecules that modulate the Melanocortin 2 Receptor (MC2R). MC2R is a G-protein coupled receptor (GPCR) primarily expressed in the adrenal cortex and is essential for adrenal steroidogenesis. Its signaling is initiated by the binding of its specific ligand, Adrenocorticotropic Hormone (ACTH).

Caption: Simplified MC2R signaling pathway upon ACTH stimulation.

Pathway Description:

-

Ligand Binding: Adrenocorticotropic hormone (ACTH) from the pituitary gland binds to the MC2R. The proper cell surface expression and function of MC2R require the presence of a crucial accessory protein, MRAP (MC2R accessory protein).

-

G-Protein Activation: Ligand binding induces a conformational change in MC2R, activating the associated heterotrimeric G-protein by promoting the exchange of GDP for GTP on the Gαs subunit.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.

-

Downstream Effects: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately leading to the transcription of genes involved in steroidogenesis (e.g., cortisol production).

Modulators derived from this compound can act as either agonists or antagonists at the MC2R, thereby stimulating or inhibiting this pathway, offering therapeutic potential for adrenal-related disorders.

References

- 1. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Ethyl 5-bromo-2-chlorothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. WO2024175925A1 - Mc2r modulator compounds - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

physical and chemical properties of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate. This versatile heterocyclic compound serves as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals.

Core Physical and Chemical Properties

This compound is a white to light yellow or beige crystalline powder.[1] Its unique thiazole structure, functionalized with bromine, chlorine, and an ethyl carboxylate group, imparts significant reactivity and makes it a valuable building block in organic synthesis.[1]

Table 1: Physical and Chemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrClNO₂S | [1][2] |

| Molecular Weight | 270.53 g/mol | [1][2] |

| CAS Number | 425392-44-5 | [1] |

| Appearance | White to light yellow beige crystalline powder | [1] |

| Purity | ≥ 95% (HPLC) | [1][2] |

| InChI Key | GNUVSLOHOLUDJE-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CCOC(=O)C1=C(N=C(S1)Br)Cl | |

| Storage Conditions | Store at 0-8°C | [1] |

Synonyms:

-

2-Bromo-5-chloro-thiazole-4-carboxylic acid ethyl ester[1][3]

-

Ethyl 2-bromo-5-chloro-1,3-thiazole-4-carboxylate[3]

-

4-Thiazolecarboxylic acid, 2-bromo-5-chloro-, ethyl ester[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from simpler precursors. While specific patented methods exist, a general and logical synthetic pathway can be inferred from the synthesis of analogous thiazole compounds.[4] A common approach involves the Hantzsch thiazole synthesis followed by halogenation steps.

General Experimental Protocol:

-

Thiazole Ring Formation (Cyclization): The synthesis often begins with the cyclization of a thioamide with an α-halocarbonyl compound to form the core thiazole ring. For this specific molecule, this would likely involve reacting a derivative of ethyl 3-halo-2-oxobutanoate with a thioamide.

-

Chlorination: The thiazole ring is then chlorinated at the 5-position. This can be achieved using various chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

-

Diazotization and Bromination: To introduce the bromine at the 2-position, an amino group is first installed at this position. This 2-amino-5-chlorothiazole intermediate is then subjected to a Sandmeyer-type reaction. The amino group is converted to a diazonium salt using sodium nitrite in a strong acid (like HBr), which then decomposes in the presence of a copper(I) bromide catalyst to yield the final 2-bromo product.

The diagram below illustrates a logical workflow for the synthesis of this compound.

Caption: Generalized synthetic pathway for the target compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the electrophilic nature of its thiazole ring, enhanced by the bromine and chlorine substituents.[1] This makes it an excellent substrate for nucleophilic substitution reactions, where the halogen atoms can be displaced by various nucleophiles to create a diverse range of derivatives.[1]

This reactivity profile makes the compound a highly valuable intermediate in several industrial and research fields.

Key Application Areas:

-

Pharmaceutical Development: It is a key building block for synthesizing active pharmaceutical ingredients (APIs). It is particularly noted for its use in developing anti-inflammatory, antimicrobial, anti-infective, and anti-cancer agents.[1][5]

-

Agrochemicals: The compound is used to formulate advanced crop protection products, including effective pesticides and fungicides, contributing to improved crop yields.[1]

-

Material Science: Researchers are exploring its use in creating novel materials with enhanced properties like thermal stability and degradation resistance.[1]

-

Biochemical Research: It is utilized in studies involving enzyme inhibition and receptor binding, which helps in understanding biological pathways and disease mechanisms.[1]

Caption: Reactivity profile leading to diverse applications.

Signaling Pathways and Mechanism of Action

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are often designed as inhibitors of key enzymes in pathological processes. For instance, thiazole derivatives are known to target kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, differentiation, and apoptosis.

The logical workflow for developing a drug candidate from this intermediate would involve several key stages, from initial synthesis to biological screening.

Caption: Logical workflow from chemical intermediate to preclinical candidate.

Safety and Handling

Potential Hazard Statements (based on similar compounds):

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be strictly followed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 5-bromo-2-chlorothiazole-4-carboxylate | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. CN105348216A - Synthetic method for 2-acetyl thiazole - Google Patents [patents.google.com]

- 5. Buy Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate [smolecule.com]

- 6. achmem.com [achmem.com]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of experimental data in public literature, this document presents a detailed, plausible synthetic route and predicted spectroscopic data to aid researchers in the identification and characterization of this molecule. The methodologies for synthesis and characterization are outlined to provide a practical framework for laboratory work.

Introduction

This compound is a halogenated thiazole derivative with significant potential as a building block in organic synthesis. Its structure, featuring both bromo and chloro substituents on the thiazole ring, offers multiple reaction sites for further functionalization, making it a valuable precursor for the development of novel bioactive molecules. This guide details the structural characteristics, a proposed synthetic pathway, and the expected analytical data for the unambiguous identification of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 425392-44-5 | [1] |

| Molecular Formula | C₆H₅BrClNO₂S | [1] |

| Molecular Weight | 270.53 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | N/A |

| Purity | ≥95% (as available commercially) | N/A |

Proposed Synthesis

A plausible multi-step synthesis for this compound is outlined below, commencing from ethyl acetoacetate and thiourea. This pathway involves the well-established Hantzsch thiazole synthesis, followed by chlorination and a Sandmeyer reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [2]

-

Materials: Ethyl acetoacetate, thiourea, iodine, ethanol.

-

Procedure: To a solution of ethyl acetoacetate (1.0 eq) and thiourea (1.0 eq) in ethanol, iodine (1.0 eq) is added portion-wise with stirring. The reaction mixture is then heated at reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into an ice-water mixture. The pH is adjusted to 8-9 with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried to afford Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

-

Materials: Ethyl 2-amino-4-methylthiazole-5-carboxylate, sulfuryl chloride (SO₂Cl₂), dichloromethane.

-

Procedure: Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) is dissolved in dichloromethane. The solution is cooled to 0 °C, and sulfuryl chloride (1.1 eq) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction mixture is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield Ethyl 2-amino-5-chlorothiazole-4-carboxylate.

Step 3: Synthesis of this compound

-

Materials: Ethyl 2-amino-5-chlorothiazole-4-carboxylate, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (CuBr).

-

Procedure: Ethyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 eq) is dissolved in a mixture of hydrobromic acid and water at 0 °C. A solution of sodium nitrite (1.2 eq) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution of copper(I) bromide (1.5 eq) in hydrobromic acid at 0 °C. The mixture is stirred at room temperature for 2-4 hours. The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.

Structure Elucidation

The structure of this compound can be confirmed through a combination of spectroscopic techniques. The following sections detail the predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

References

Spectral Analysis of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-bromo-5-chlorothiazole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Summary of Spectral Data

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (Ester) |

| ~150 | C-Br (Thiazole ring) |

| ~145 | C-Cl (Thiazole ring) |

| ~125 | C-COOEt (Thiazole ring) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

IR (Infrared) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O (Ester) Stretch |

| ~1550 | Medium | C=N (Thiazole ring) Stretch |

| ~1300 | Medium | C-O Stretch |

| ~1100 | Medium | C-N Stretch |

| ~750 | Strong | C-Cl Stretch |

| ~650 | Medium | C-Br Stretch |

Mass Spectrometry (MS) Data (Predicted)

| m/z (mass-to-charge ratio) | Relative Abundance | Assignment |

| 271/273/275 | High | [M]⁺ (Molecular ion peak with isotopic pattern for Br and Cl) |

| 226/228/230 | Medium | [M - OCH₂CH₃]⁺ |

| 198/200/202 | Medium | [M - COOCH₂CH₃]⁺ |

Note: The predicted mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon-13 (¹³C) chemical environments in the molecule, providing insights into its structure.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Employ a spectral width that covers the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing structural clues.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For ESI, the sample solution is infused directly or via liquid chromatography.

-

For EI, the sample is vaporized before ionization.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern will be crucial for confirming the presence of bromine and chlorine.

Visualizations

The following diagrams illustrate the general workflow for the acquisition of spectral data.

The Diverse Biological Activities of Substituted Thiazole Compounds: A Technical Guide for Researchers

For Immediate Release

Substituted thiazole compounds have emerged as a versatile and potent class of heterocyclic molecules, demonstrating a wide spectrum of biological activities that position them as promising candidates in drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity of Substituted Thiazole Derivatives

Thiazole-containing compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and angiogenesis. One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2][3][4]

A variety of substituted thiazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data, often presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), showcases the potency and selectivity of these compounds. For instance, certain 2-aminothiazole and 2,4-disubstituted thiazole derivatives have exhibited low micromolar to nanomolar IC50 values against cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).[5][6][7]

Quantitative Anticancer Data

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| 2-Aminothiazole Derivatives | H1299 (Lung Cancer) | 4.89 | [5] |

| SHG-44 (Glioma) | 4.03 | [5] | |

| HT29 (Colon Cancer) | 0.63 | [5] | |

| PC12 (Pheochromocytoma) | 0.309 | [5] | |

| HepG2 (Liver Cancer) | 0.51 | [5] | |

| AGS (Gastric Adenocarcinoma) | 4.0 | [6] | |

| HeLa (Cervical Cancer) | 5.8 | [6] | |

| 2,4-Disubstituted Thiazoles | HT29 (Colon Cancer) | 2.01 | [7] |

| Thiazolyl-Coumarins | MCF-7 (Breast Cancer) | 10.5 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Thiazolyl Blue Tetrazolium Bromide (MTT)

-

MTT Solvent (e.g., acidified isopropanol)

-

96-well plates

-

Cultured cancer cells

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted thiazole compounds and incubate for 24-72 hours.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway: VEGFR-2 Inhibition

Many anticancer thiazole derivatives function by inhibiting the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival. Thiazole inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.

Antimicrobial Activity of Substituted Thiazole Compounds

The thiazole ring is a core component of many clinically used antimicrobial agents. Substituted thiazoles have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8] The mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy of thiazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Phenylthiazole Derivatives | Staphylococcus aureus | 125 | [9][10] |

| Bacillus subtilis | 250-500 | [10] | |

| Candida albicans | 250 | [9][10] | |

| 2,4-Disubstituted Thiazoles | Bacillus subtilis | 4.51 | [8] |

| Escherichia coli | 3.92 | [8] | |

| 4-Phenylthiazole Derivatives | Candida albicans | 2 | [11] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal cultures

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Substituted thiazole compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the thiazole compounds in the appropriate broth directly in the microtiter plate wells.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity of Substituted Thiazole Derivatives

Substituted thiazoles and their fused derivatives, such as thiazolidinones, have shown significant anti-inflammatory properties.[12][13][14][15][16][17] Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways involving cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the transcription factor Nuclear Factor-kappa B (NF-κB).[16][17][18][19][20][21]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of thiazole derivatives is often assessed by their ability to inhibit key inflammatory mediators or enzymes, with results typically presented as IC50 values.

| Compound Class | Target | IC50 (µM) | Reference |

| Thiazolidinone Derivatives | COX-1 | 5.6 | [13] |

| COX-2 | 1.52 | [13] | |

| LOX | 3.52 | [15] | |

| 4,5-Diarylthiazoles | COX-1 | 0.32 | [13] |

| COX-2 | 9.23 | [13] | |

| Naphthalenone-thiazole hybrids | TNF-α | 67.50 | [16] |

| COX-2 | 73.18 | [16] |

Experimental Protocol: COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of thiazole derivatives against the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX assay buffer

-

Detection reagent (e.g., fluorometric or colorimetric probe)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation: Prepare dilutions of the COX-2 enzyme and the test thiazole compounds in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the COX-2 enzyme, the test compound (or vehicle control), and the detection reagent.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Signal Measurement: Measure the fluorescence or absorbance using a microplate reader. The signal is proportional to the COX-2 activity.

-

IC50 Calculation: Calculate the concentration of the test compound that causes 50% inhibition of the COX-2 enzyme activity.

Signaling Pathways in Inflammation

Substituted thiazoles can interfere with key inflammatory signaling cascades. For example, they can inhibit the production of TNF-α, a potent pro-inflammatory cytokine. They can also block the activation of NF-κB, a transcription factor that controls the expression of numerous genes involved in inflammation.

General Experimental Workflow

The discovery and development of biologically active substituted thiazole compounds typically follow a structured workflow, from initial synthesis to biological evaluation.

Conclusion

Substituted thiazole compounds represent a rich source of biologically active molecules with significant therapeutic potential. Their diverse activities against cancer, microbial infections, and inflammation, coupled with their synthetic accessibility, make them an attractive scaffold for modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 3. Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives - Iranian Journal of Toxicology [ijt.arakmu.ac.ir]

- 10. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthetic Utility and Biological Potential of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its intrinsic reactivity, stemming from the presence of bromo and chloro substituents on the thiazole ring, coupled with the ethyl carboxylate group, makes it a versatile synthetic intermediate.[1] While direct mechanism of action studies on this specific molecule are not extensively documented in publicly available literature, its pivotal role as a scaffold for the synthesis of a wide array of biologically active molecules is well-established. This guide provides a comprehensive overview of the synthetic applications of this compound and the mechanisms of action of the resulting therapeutic candidates.

The thiazole nucleus is a prominent feature in numerous FDA-approved drugs and is associated with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. The strategic placement of reactive halogen atoms on the thiazole ring of this compound allows for facile derivatization through various cross-coupling and nucleophilic substitution reactions, providing a gateway to novel chemical entities with diverse biological targets.

This technical guide will delve into the known biological activities of thiazole derivatives synthesized from or structurally related to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of synthetic and signaling pathways.

Synthetic Pathways and Derivatizations

This compound serves as a key building block in multi-step synthetic sequences. The bromo and chloro substituents offer differential reactivity, enabling selective functionalization to construct complex molecular architectures. A generalized synthetic workflow often involves the initial displacement of one of the halogens, followed by modification of the ester functionality.

Caption: Generalized synthetic workflow starting from this compound.

Biological Activities and Mechanisms of Action of Derivatives

While the direct biological activity of this compound is not the primary focus of research, the derivatives synthesized from this precursor exhibit a range of potent biological effects. The following sections summarize the key therapeutic areas and mechanisms of action for these thiazole-based compounds.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A significant number of thiazole carboxamide derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2][3] Both COX-1 and COX-2 isoforms are targeted, with some derivatives showing selectivity for COX-2, which is often upregulated in inflammatory conditions and cancer.[4]

Quantitative Data: COX Inhibition by Thiazole Carboxamide Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 2b | COX-1 | 0.239 | 1.251 | [2][3] |

| COX-2 | 0.191 | [2][3] | ||

| 2a | COX-1 | 2.65 | 2.766 | [2] |

| COX-2 | 0.958 | [2] | ||

| 2j | COX-1 | 1.44 | 1.507 | [2] |

| COX-2 | 0.957 | [2] | ||

| 2f | COX-1 | - | 3.67 (at 5 µM) | [4] |

| COX-2 | - | [4] |

Experimental Protocol: In Vitro COX Inhibition Assay

The inhibitory activity of thiazole derivatives against COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are pre-incubated with the test compounds at various concentrations in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor for a specified time (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

-

Prostaglandin Detection: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C, and the amount of prostaglandin H2 (PGH2) produced is measured. This is typically done using a colorimetric or fluorometric method, often involving the reduction of PGH2 by stannous chloride and subsequent measurement of the resulting product.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Simplified signaling pathway of COX inhibition by thiazole derivatives.

Anticancer Activity

Numerous thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[5][6] The proposed mechanisms are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and progression.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 | [5][6] |

| HepG2 (Liver) | 7.26 | [5][6] | |

| 3g | EKVX (NSCLC) | 0.865 | [7] |

| MDA-MB-468 (Breast) | 1.20 | [7] | |

| 4c (NCI) | HOP-92 (NSCLC) | 0.34 | [7] |

| EKVX (NSCLC) | 0.96 | [7] | |

| MDA-MB-231/ATCC (Breast) | 1.08 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition

Certain thiazole-based derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Quantitative Data: AChE Inhibition by Thiazole Derivatives

| Compound ID | IC50 (nM) | Reference |

| 10 | 103.24 | [8] |

| 16 | 108.94 | [8] |

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

-

Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding a solution of AChE.

-

Substrate Addition: After a brief pre-incubation, the substrate, acetylthiocholine iodide, is added.

-

Colorimetric Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color development is monitored by measuring the absorbance at 412 nm over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value is then determined from the dose-response curve.

Caption: Mechanism of acetylcholinesterase inhibition by thiazole derivatives.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of a multitude of biologically active compounds. While direct studies on its own mechanism of action are scarce, its synthetic utility provides access to a rich chemical space of thiazole derivatives with potent and diverse pharmacological profiles. The ability to readily functionalize this scaffold allows for the fine-tuning of activity against a range of biological targets, including enzymes such as COX and AChE, as well as broader cellular processes implicated in cancer. The continued exploration of derivatives from this key intermediate holds significant promise for the development of novel therapeutics. Researchers and drug development professionals can leverage the reactivity of this compound to generate libraries of compounds for screening against various diseases, paving the way for the discovery of next-generation medicines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a guide to the best practices for the safe handling and storage of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate. It is intended for use by trained professionals in a laboratory or research setting. All users should consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information. Where a specific SDS for this compound is not available, information from closely related compounds has been used to infer potential hazards.

Introduction

This compound is a halogenated thiazole derivative that serves as a versatile building block in organic synthesis. Its structural features make it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1] Given its reactive nature, a thorough understanding of its safety, handling, and storage requirements is paramount to ensure the well-being of laboratory personnel and to maintain the integrity of the compound. This guide provides a comprehensive overview of the essential safety protocols and data for this compound.

Hazard Identification and Classification

Table 1: Hazard Identification for Related Thiazole Compounds

| Hazard Statement | Classification | Source(s) |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [2][3] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [2][4][5][6] |

| H317: May cause an allergic skin reaction | Skin Sensitization (Category 1) | [5][6] |

| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) | [5][6] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | [2][4] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [2][3][6] |

Signal Word: Warning or Danger, depending on the specific hazards of the batch and supplier classification.[3][6]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrClNO₂S | [1][7] |

| Molecular Weight | 270.53 g/mol | [1][7] |

| Appearance | White to light yellow beige crystalline powder | [1] |

| Boiling Point | 313 °C | [7] |

| Flash Point | 143 °C | [7] |

| Density | 1.749 g/cm³ | [7] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Temperature | 0-8 °C or 2-8 °C, under inert gas (Nitrogen or Argon) | [1][7] |

Handling Procedures and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent handling procedures must be followed to minimize exposure.

General Handling Protocol

-

Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.[2]

-

Personal Protective Equipment (PPE) : Before handling, don the appropriate PPE as detailed in Table 3.

-

Weighing and Transfer : Handle as a solid powder. Avoid generating dust.[8] Use a spatula or other appropriate tool for transfers. For sensitive reactions, handle under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Dissolution : If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling : After handling, wash hands thoroughly with soap and water.[4] Clean all equipment used. Decontaminate the work area.

-

Waste Disposal : Dispose of waste material in a designated, labeled hazardous waste container according to institutional and local regulations.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Source(s) |

| Eye Protection | Chemical safety goggles or a face shield (European Standard EN 166).[2] | [2][9] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[2] | [2][9] |

| Skin and Body Protection | Laboratory coat. For larger quantities or in case of a high risk of splashing, consider additional protective clothing.[2] | [2] |

| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., N95 for dust).[10] | [10] |

Safe Handling Workflow Diagram

Caption: A workflow for the safe handling of hazardous chemical powders.

Storage Requirements

Proper storage is crucial for maintaining the stability and purity of this compound and for ensuring a safe laboratory environment.

Recommended Storage Conditions

-

Temperature : Store in a refrigerator at 0-8 °C or 2-8 °C.[1][7]

-

Atmosphere : Store under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture and air.[7]

-

Container : Keep the container tightly closed and in a dry, well-ventilated place.[10][11]

-

Light : Protect from light.[11]

Incompatible Materials

To prevent hazardous reactions, avoid storing this compound with the following:

Storage Incompatibility Diagram

Caption: Logical relationship of storage incompatibilities.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

Table 4: First-Aid Procedures

| Exposure Route | First-Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][12] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention. | [2][4][5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][4][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [2][8] |

Accidental Release Measures

In case of a spill, follow these steps:

-

Evacuate : Evacuate non-essential personnel from the area.

-

Ventilate : Ensure adequate ventilation.

-

Containment : Wearing appropriate PPE, prevent further spillage.

-

Cleanup : For a solid spill, carefully sweep or scoop up the material and place it in a suitable, closed container for disposal. Avoid creating dust.[11]

-

Decontamination : Clean the spill area thoroughly.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[10]

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. Adherence to the safety, handling, and storage guidelines outlined in this document is essential for minimizing risks and ensuring a safe research environment. Always prioritize safety by using appropriate personal protective equipment, working in a well-ventilated area, and being prepared for emergencies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.fr [fishersci.fr]

- 3. achmem.com [achmem.com]

- 4. carlroth.com [carlroth.com]

- 5. leap.epa.ie [leap.epa.ie]

- 6. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 2-ブロモチアゾール-4-カルボン酸エチル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-bromo-5-chlorothiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-5-chlorothiazole-4-carboxylate is a halogenated thiazole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of bromo, chloro, and ethyl carboxylate functionalities on the thiazole core makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds. The bromine atom at the 2-position and the chlorine atom at the 5-position are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents. The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This application note provides a detailed two-step protocol for the synthesis of this compound, commencing with the chlorination of Ethyl 2-aminothiazole-4-carboxylate, followed by a Sandmeyer reaction.

Chemical Profile and Quantitative Data

A summary of the key quantitative data for the starting material and the final product is presented in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) | Reference |

| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | 172.21 | >98 | [1] |

| This compound | C₆H₅BrClNO₂S | 270.53 | ≥95 (HPLC) | [2] |

Experimental Protocols

The synthesis of this compound is proposed as a two-step process. The following protocols are based on established chemical transformations for similar heterocyclic systems.

Step 1: Synthesis of Ethyl 2-amino-5-chlorothiazole-4-carboxylate

This procedure describes the regioselective chlorination of Ethyl 2-aminothiazole-4-carboxylate at the 5-position using sulfuryl chloride.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Dichloromethane (DCM), anhydrous

-

Sulfuryl chloride (SO₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve Ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford Ethyl 2-amino-5-chlorothiazole-4-carboxylate.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of the 2-amino group of Ethyl 2-amino-5-chlorothiazole-4-carboxylate to a 2-bromo group.

Materials:

-

Ethyl 2-amino-5-chlorothiazole-4-carboxylate

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water, deionized

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a round-bottom flask, suspend Ethyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 eq) in a mixture of hydrobromic acid (48%) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold suspension, ensuring the temperature is maintained below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

-

Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.[2]

-

Visualizations

Signaling Pathway/Experimental Workflow

Caption: A flowchart illustrating the two-step synthesis of this compound.

References

Application Notes and Protocols for the Multi-Step Synthesis of Substituted Thiazole Rings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of substituted thiazole rings, a critical scaffold in medicinal chemistry. Thiazole derivatives are integral components of numerous FDA-approved drugs and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines various synthetic strategies, from the classic Hantzsch synthesis to modern microwave-assisted and multi-component reactions, offering a comparative analysis to aid in methodological selection.

Comparison of Key Synthetic Routes

The choice of a synthetic route for a substituted thiazole depends on several factors, including the desired substitution pattern, required yield, available starting materials, and equipment. The following table summarizes and compares key quantitative data for several common synthetic methods.

| Synthetic Route | General Yield (%) | Reaction Time | Key Advantages | Common Drawbacks |

| Hantzsch Thiazole Synthesis | 70-95% | 2-24 hours | Well-established, broad substrate scope, reliable. | Often requires elevated temperatures and long reaction times. |

| Microwave-Assisted Hantzsch | 85-98% | 5-30 minutes | Dramatically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |